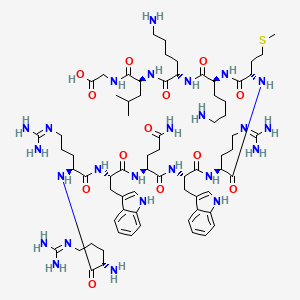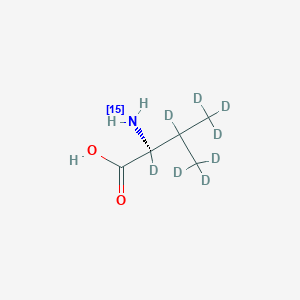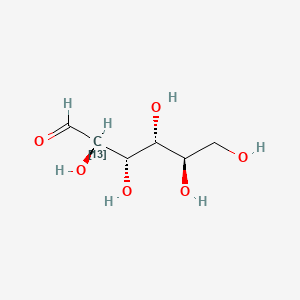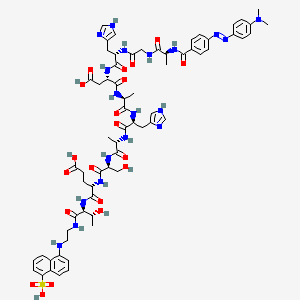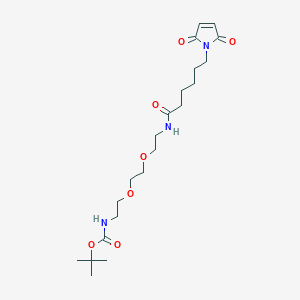
MC-PEG2-Boc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MC-PEG2-Boc, also known as tert-butoxycarbonyl-protected maleimide polyethylene glycol, is a compound widely used in the field of bioconjugation. It is a maleimide derivative that is protected by a tert-butoxycarbonyl group, which makes it stable and easy to handle. This compound is particularly useful for the preparation of maleimide linkers, which are essential in the development of antibody-drug conjugates and other bioconjugates .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MC-PEG2-Boc involves the reaction of maleimide with polyethylene glycol and tert-butoxycarbonyl chloride. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the maleimide-PEG conjugate. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as column chromatography or recrystallization to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
MC-PEG2-Boc undergoes several types of chemical reactions, including:
Substitution Reactions: The maleimide group can react with thiol groups to form stable thioether bonds, which is a common reaction in bioconjugation
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to expose the maleimide group for further reactions
Common Reagents and Conditions
Substitution Reactions: Common reagents include thiol-containing compounds such as cysteine or glutathione. .
Deprotection Reactions: Reagents such as trifluoroacetic acid are used to remove the tert-butoxycarbonyl group. .
Major Products Formed
Wissenschaftliche Forschungsanwendungen
MC-PEG2-Boc has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of bioconjugates and as a linker in various chemical reactions
Biology: Employed in the development of antibody-drug conjugates and other bioconjugates for targeted drug delivery
Medicine: Utilized in the preparation of drug delivery systems and diagnostic agents
Industry: Applied in the production of various bioconjugates and as a reagent in chemical synthesis
Wirkmechanismus
The mechanism of action of MC-PEG2-Boc involves the formation of stable thioether bonds with thiol-containing compounds. The maleimide group reacts with thiol groups to form a covalent bond, which is stable and resistant to hydrolysis. This property makes this compound an ideal linker for bioconjugation applications .
Vergleich Mit ähnlichen Verbindungen
MC-PEG2-Boc is unique compared to other similar compounds due to its stability and ease of handling. Similar compounds include:
MC-PEG3-Boc: A similar compound with a longer polyethylene glycol chain, which provides increased solubility and flexibility
MC-PEG4-Boc: Another similar compound with an even longer polyethylene glycol chain, offering further enhanced solubility and flexibility
This compound stands out due to its optimal balance of stability, solubility, and reactivity, making it a preferred choice for many bioconjugation applications .
Eigenschaften
Molekularformel |
C21H35N3O7 |
|---|---|
Molekulargewicht |
441.5 g/mol |
IUPAC-Name |
tert-butyl N-[2-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C21H35N3O7/c1-21(2,3)31-20(28)23-11-14-30-16-15-29-13-10-22-17(25)7-5-4-6-12-24-18(26)8-9-19(24)27/h8-9H,4-7,10-16H2,1-3H3,(H,22,25)(H,23,28) |
InChI-Schlüssel |
NGEGKWWHGXPOKP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCOCCOCCNC(=O)CCCCCN1C(=O)C=CC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2,4-dioxo-5-(2-pyren-1-ylethynyl)pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12395190.png)



